![molecular formula C12H7F3N2O3 B1435447 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid CAS No. 912850-80-7](/img/structure/B1435447.png)

4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid

説明

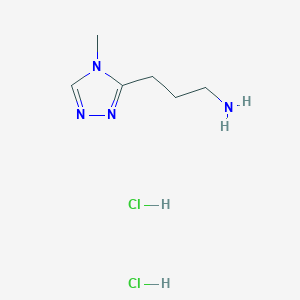

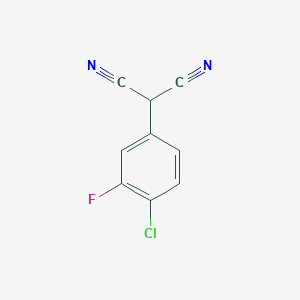

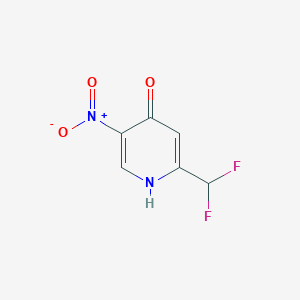

“4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid” is a pyrimidine derivative . It has a molecular weight of 284.19 . The IUPAC name for this compound is 4-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-6-16-10(17-9)11(18)19/h1-6H,(H,18,19) . This indicates that the compound contains 12 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.19 . It is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用

Pharmacophore Design and Kinase Inhibition

4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid is implicated in the design of pharmacophores for kinase inhibition, specifically targeting p38α MAP kinase. This kinase plays a crucial role in the release of proinflammatory cytokines. Compounds with a pyrimidine scaffold, including derivatives with a 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole, exhibit selective inhibition of p38 MAP kinase. Structural analysis and experimental data suggest that modifications at the 2 position of the pyrimidine ring, such as the introduction of a side chain, enhance both the inhibitory activity and selectivity for p38 over other kinases. This selective inhibition is key in designing drugs aimed at controlling inflammatory responses without affecting other cellular functions (Scior et al., 2011).

Anti-inflammatory and Structure-Activity Relationships of Pyrimidines

Pyrimidine derivatives, including this compound, have been reviewed for their anti-inflammatory effects. These compounds demonstrate a range of pharmacological activities, attributed to their interaction with various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. The structure-activity relationship analysis of pyrimidines indicates a strong correlation between chemical modifications and their anti-inflammatory potency, providing insights for the development of new therapeutic agents with minimized toxicity (Rashid et al., 2021).

Optoelectronic Applications

The incorporation of pyrimidine rings, as found in this compound, into π-extended conjugated systems has been explored for the development of novel optoelectronic materials. These materials, including luminescent small molecules and chelate compounds, are significant for applications in electronic devices, organic light-emitting diodes (OLEDs), and other photo- and electroluminescent elements. The review highlights the potential of pyrimidine derivatives in the creation of advanced materials for optoelectronics, emphasizing the role of structural modification in enhancing electroluminescent properties and broadening the applicability of these compounds (Lipunova et al., 2018).

Optical Sensing and Biomedical Applications

Pyrimidine derivatives, like this compound, have found applications in the development of optical sensors. These compounds, due to their ability to form coordination as well as hydrogen bonds, are utilized as exquisite sensing materials. Their broad biological and medicinal applications, coupled with their sensing capabilities, make pyrimidine derivatives suitable for creating sensitive and selective probes for various ions and molecules. This versatility highlights the compound's significance beyond its pharmacological attributes, paving the way for innovative applications in biomedical engineering and diagnostics (Jindal & Kaur, 2021).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, following the precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

特性

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-6-16-10(17-9)11(18)19/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGACHTKPJROYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B1435386.png)